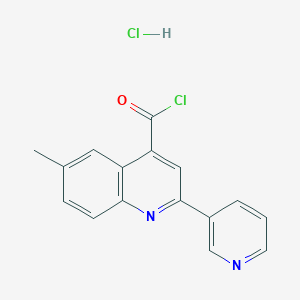

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Beschreibung

Chemical taxonomy and IUPAC nomenclature

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's official name reflects its structural components through a hierarchical naming system that identifies the quinoline core as the primary heterocyclic framework. The systematic nomenclature begins with the quinoline base structure, followed by positional indicators for substituents including the methyl group at position 6, the pyridin-3-yl substituent at position 2, and the carbonyl chloride functionality at position 4.

The molecular formula C₁₆H₁₁ClN₂O represents the base structure before hydrochloride salt formation, with the complete salt having the molecular weight of 319.2 grams per mole. Alternative nomenclature systems recognize this compound through various synonyms including "6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride" and "6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride". The Chemical Abstracts Service registry numbers associated with this compound include 1332529-35-7 for the hydrochloride salt and 1203205-47-3 for related derivatives.

The taxonomic classification places this compound within the acyl chloride family, specifically as a halogenated carbonyl compound derived from quinoline-carboxylic acid precursors. The presence of both quinoline and pyridine moieties classifies it among bis-heterocyclic compounds, representing an important subset of nitrogen-containing aromatic systems. Database entries in PubChem assign distinct Chemical Identifiers, with CID 56773460 for the hydrochloride salt and CID 46779536 for the base structure.

| Nomenclature Aspect | Designation |

|---|---|

| IUPAC Name | 6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride |

| Molecular Formula | C₁₆H₁₁ClN₂O |

| Molecular Weight (hydrochloride) | 319.2 g/mol |

| CAS Registry Number | 1332529-35-7 |

| PubChem CID | 56773460 |

Structural classification within heterocyclic compounds

The structural architecture of this compound exemplifies the sophisticated design principles inherent in polyheterocyclic systems. The compound belongs to the quinoline family, which represents a fundamental class of nitrogen-containing heterocycles characterized by a benzene ring fused to a pyridine ring. Within this framework, the compound exhibits additional complexity through the incorporation of a pyridin-3-yl substituent, creating a bis-heterocyclic system with dual nitrogen-containing aromatic rings.

The quinoline core structure provides the foundational backbone, with systematic numbering beginning from the nitrogen atom in the six-membered ring. The methyl substitution at position 6 introduces steric and electronic modifications that influence the compound's reactivity profile and physical properties. The pyridin-3-yl substituent at position 2 represents a meta-substituted pyridine ring, creating an extended aromatic system with multiple sites for potential chemical interactions and coordination.

The carbonyl chloride functional group at position 4 classifies this compound as an acyl chloride, representing one of the most reactive derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of the -C(=O)Cl functional group, which exhibits high electrophilic character and serves as a versatile synthetic intermediate for various transformations. The positioning of this reactive center within the quinoline framework creates unique opportunities for selective chemical modifications and coupling reactions.

Heterocyclic classification systems recognize this compound as a member of the quinoline-carbonyl chloride subfamily, which represents specialized derivatives designed for synthetic applications. The compound's structure demonstrates characteristics typical of both electron-deficient and electron-rich aromatic systems, with the nitrogen atoms providing coordination sites while the carbonyl chloride offers reactive electrophilic character. The hydrochloride salt formation enhances structural stability through ionic interactions, creating a crystalline solid form suitable for handling and storage.

| Structural Feature | Classification | Characteristics |

|---|---|---|

| Core Framework | Quinoline derivative | Fused benzene-pyridine system |

| Substituent Pattern | Bis-heterocyclic | Dual nitrogen-containing rings |

| Functional Group | Acyl chloride | Highly reactive electrophile |

| Salt Form | Hydrochloride | Enhanced stability and solubility |

| Ring System | Tricyclic arrangement | Extended aromatic conjugation |

Historical development of quinoline-carbonyl chloride derivatives

The historical development of quinoline-carbonyl chloride derivatives traces back to the foundational work on quinoline chemistry initiated in the nineteenth century. Quinoline itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol" meaning "white oil" in Greek. This discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the sophisticated derivatives observed today.

The evolution toward carbonyl chloride derivatives represented a significant advancement in quinoline chemistry, building upon classical synthetic methodologies developed for carboxylic acid transformations. The Pfitzinger reaction, developed for the synthesis of quinoline-4-carboxylic acids, provided crucial foundational knowledge for understanding the reactivity patterns at the 4-position of quinoline rings. This reaction involves the treatment of isatin with base and carbonyl compounds to yield substituted quinoline-4-carboxylic acids, establishing fundamental principles for position-selective functionalization.

Modern synthetic approaches to quinoline-carbonyl chloride derivatives have benefited from advances in selective synthetic methodologies and improved understanding of heterocyclic reactivity. The Doebner reaction and its variations have contributed significantly to the development of quinoline-4-carboxylic acid precursors, which serve as starting materials for carbonyl chloride synthesis. Recent research has demonstrated that electron-deficient anilines, which previously gave low yields in conventional Doebner reactions, can be successfully employed using modified reaction conditions with catalysts such as boron trifluoride tetrahydrofuran complex.

The specific development of pyridine-substituted quinoline-carbonyl chlorides represents a more recent advancement in heterocyclic chemistry, driven by recognition of the enhanced biological activity often associated with bis-heterocyclic systems. Research into quinoline-pyridine hybrids has revealed promising applications as kinase inhibitors and anticancer agents, with compounds such as those targeting Proviral Integration site for Moloney murine leukemia virus kinases demonstrating significant biological activity. These findings have motivated continued investigation into structural modifications and synthetic accessibility of related derivatives.

Contemporary pharmaceutical research has emphasized the importance of quinoline-carbonyl chloride derivatives as synthetic intermediates for drug development. The carbonyl chloride functionality provides a reactive handle for amide bond formation, enabling the preparation of diverse quinoline-carboxamide libraries for biological screening. The incorporation of pyridine substituents enhances the potential for hydrogen bonding interactions and metal coordination, characteristics that prove valuable in medicinal chemistry applications.

| Development Period | Key Advancement | Scientific Impact |

|---|---|---|

| 1834 | Quinoline isolation by Runge | Foundation of heterocyclic chemistry |

| 1890s | Pfitzinger reaction development | Position-selective quinoline synthesis |

| 1900s | Doebner reaction optimization | Carboxylic acid precursor synthesis |

| 2000s | Hybrid heterocycle research | Enhanced biological activity recognition |

| 2020s | Modified synthetic protocols | Improved access to complex derivatives |

Eigenschaften

IUPAC Name |

6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAFPQCDZURVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-35-7 | |

| Record name | 4-Quinolinecarbonyl chloride, 6-methyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Formation of the Quinoline Core

The quinoline nucleus is synthesized using classical quinoline-forming reactions such as:

- Friedländer synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions.

- Skraup synthesis: Cyclization of aniline derivatives with glycerol and an oxidizing agent in acidic medium.

- Pfitzinger reaction: Reaction of isatin with ketones under basic conditions.

These methods allow the introduction of substituents like the methyl group at the 6-position by using appropriately substituted starting materials.

Conversion to Carbonyl Chloride

The quinoline-4-carboxylic acid intermediate is converted to the corresponding carbonyl chloride using halogenating agents such as:

Typical reaction conditions involve refluxing the acid in anhydrous solvents like dichloromethane or toluene under inert atmosphere to avoid hydrolysis. Temperature control (0–5°C during addition, then reflux) is critical to prevent side reactions and degradation.

Formation of the Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent such as methanol or ether. This step enhances the compound’s stability and solubility for further applications.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes and Optimization |

|---|---|---|---|---|

| Quinoline core synthesis | Friedländer or Skraup synthesis | 80–150°C | Ethanol, acetic acid, or others | Use substituted precursors for 6-methyl group introduction |

| Pyridin-3-yl introduction | Suzuki-Miyaura coupling | 80–100°C | Toluene, dioxane, or DMF | Pd catalyst, base (K₂CO₃, Na₂CO₃), inert atmosphere |

| Carboxylic acid to acid chloride | Thionyl chloride or phosphorus oxychloride | 0–5°C (addition), reflux | Anhydrous dichloromethane, toluene | Dry conditions critical; slow addition to control exotherm |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temperature | Methanol, ether | Controlled addition to avoid over-acidification |

Research Findings and Practical Considerations

- The use of phosphorus oxychloride is often preferred for the chlorination step due to its milder reaction profile and higher selectivity compared to thionyl chloride.

- Reaction monitoring by TLC and NMR spectroscopy is essential to ensure complete conversion and to avoid hydrolysis of the acid chloride.

- Purification is typically performed by recrystallization from suitable solvents or by chromatography to achieve high purity.

- The hydrochloride salt form improves storage stability and handling safety , as the free acid chloride is moisture-sensitive and prone to decomposition.

- Advanced techniques such as continuous flow synthesis have been explored to enhance yield, reproducibility, and safety, especially for the chlorination step.

Comparative Data Table for Key Preparation Steps

| Parameter | Thionyl Chloride Method | Phosphorus Oxychloride Method | Notes |

|---|---|---|---|

| Reaction Temperature | Reflux (~70°C) | Reflux (~80°C) | POCl₃ may require slightly higher temp |

| Reaction Time | 2–4 hours | 1.5–3 hours | POCl₃ often faster |

| Yield of Acid Chloride | 80–85% | 85–90% | POCl₃ generally gives higher yield |

| Side Reactions | Sulfur dioxide evolution, possible over-chlorination | Less side product formation | POCl₃ preferred for cleaner reaction |

| Work-up Complexity | Requires careful SO₂ removal | Easier aqueous quench | POCl₃ easier to handle in scale-up |

Biologische Aktivität

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : 319.2 g/mol

- CAS Number : 1332529-05-1

Biological Activity

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from various studies:

Antimicrobial Activity

Research indicates that 6-Methyl-2-(pyridin-3-yl)quinoline derivatives possess significant antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.80 µg/mL |

| Escherichia coli | 12.50 µg/mL |

| Candida albicans | 8.33 µg/mL |

These results highlight the effectiveness of the compound against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it significantly suppressed the growth of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HepG2 (Liver cancer) | 15.0 |

| HCT116 (Colorectal) | 10.0 |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It has been suggested that the compound interacts with receptors involved in inflammation and cancer progression.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 6-Methyl-2-(pyridin-3-yl)quinoline derivatives. The findings indicated that these compounds exhibited a broad spectrum of activity against common pathogens, with notable potency against S. aureus and C. albicans .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of quinoline derivatives, revealing that 6-Methyl-2-(pyridin-3-yl)quinoline significantly inhibited the proliferation of MCF-7 cells through apoptosis induction mechanisms . This study underscores the potential for therapeutic applications in oncology.

Wissenschaftliche Forschungsanwendungen

Overview

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a quinoline derivative with significant potential in various fields, particularly in medicinal chemistry, biological research, and industrial applications. Its unique structure allows it to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound for further research and application.

Medicinal Chemistry

This compound is being studied for its potential as a lead compound in drug development. Its structural features suggest possible interactions with biological targets, which could lead to the development of new therapeutics for diseases such as cancer and infections.

- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, its effectiveness was evaluated through IC50 assays, indicating its potential as an anticancer agent compared to standard treatments .

- Antimicrobial Properties : Research has demonstrated that 6-Methyl-2-(pyridin-3-yl)quinoline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use in developing new antibiotics .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations (oxidation, reduction, substitution) makes it a crucial intermediate in the development of novel compounds.

- Synthesis Methods : The synthesis typically involves multi-step reactions such as the Skraup synthesis and chlorination reactions to introduce functional groups necessary for further modifications .

Biological Research

The compound's interaction with specific enzymes and receptors is under investigation to understand its mechanism of action. This includes studies on its effects on signaling pathways relevant to disease processes.

- Mechanism of Action : Preliminary findings suggest that 6-Methyl-2-(pyridin-3-yl)quinoline can modulate biological activities by binding to molecular targets, which may lead to therapeutic effects .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its reactivity and structural characteristics. Its application extends to various chemical products where its unique properties are beneficial.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Anticancer Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of several quinoline derivatives, including this compound, across multiple cancer cell lines. The results indicated significant potency, suggesting further development as an anticancer agent .

- Antimicrobial Efficacy : Another research effort focused on testing various quinoline derivatives against common bacterial strains. The findings showed that certain derivatives exhibited notable inhibition zones, reinforcing the potential for antibiotic development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The target compound is compared below with three structural analogs, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Comparisons

Analysis of Substituent Effects

Pyridin-3-yl vs. Aromatic Phenyl Groups :

The pyridin-3-yl group in the target compound introduces a nitrogen heteroatom, increasing polarity and enabling hydrogen bonding, which enhances solubility in aqueous environments compared to 4-propoxyphenyl or 4-chlorophenyl analogs . This structural feature may also improve target-binding specificity in biological systems, as seen in glycine site antagonists like the pyrazolone derivative in .- Hydrochloride Salt Form: The hydrochloride salt of the target compound distinguishes it from non-salt analogs like sc-337214 and sc-320730, improving stability and shelf life. This property is critical for handling hygroscopic intermediates in synthetic workflows .

- Chlorophenyl vs. In contrast, the 4-propoxyphenyl group in sc-337214 introduces steric bulk and lipophilicity, which may favor membrane permeability in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Skraup or Friedländer syntheses).

- Functionalization : Pyridinyl groups are introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .

- Acyl chloride formation : The carbonyl chloride moiety is generated via reaction of the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Optimization : Control reaction temperature (e.g., 0–5°C for acylation), use inert atmospheres (N₂/Ar), and monitor intermediates via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, quinoline protons at δ 7.0–8.5 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 357.3 for the free base) and isotopic patterns .

- Elemental analysis : Validate C, H, N, Cl content within ±0.4% theoretical values.

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Hydrolysis sensitivity : The acyl chloride group is moisture-sensitive. Store under inert gas (argon) at –20°C in a desiccator .

- Degradation pathways : Monitor for carboxylic acid formation (via IR carbonyl peak shifts) or pyridinyl ring oxidation.

- Solution stability : Prepare stock solutions in dry DMSO or dichloromethane and use within 24 hours .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly in kinase inhibition or receptor binding studies?

- Methodological Answer :

- Kinase assays : Use in vitro kinase profiling (e.g., p38 MAPK or JAK2) with ATP-competitive ELISA or fluorescence polarization. Include controls like SB-202190 (p38 inhibitor) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and cytokine suppression (e.g., TNF-α/IL-1β ELISA) in macrophages .

- Structural studies : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to analyze interactions with kinase ATP-binding pockets .

Q. What strategies are effective for derivatizing the acyl chloride group to generate novel analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Nucleophilic substitution : React with amines (e.g., piperidine or morpholine) to form amides .

- Hydrolysis control : Use mild aqueous conditions (pH 7.4 buffer) to convert the chloride to a carboxylic acid for prodrug synthesis.

- Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for enhanced solubility .

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for quinoline-based analogs?

- Methodological Answer :

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀ values .

- MD simulations : Analyze binding stability (RMSD/RMSF) over 100-ns trajectories in complex with target proteins .

- Free energy calculations : Use MM-GBSA to compare binding affinities of conflicting analogs .

Q. What analytical challenges arise in quantifying trace impurities or degradation products in this compound?

- Methodological Answer :

- LC-MS/MS : Detect hydrolyzed carboxylic acid (major impurity) with a limit of quantification (LOQ) <0.1% .

- Forced degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- Validation : Follow ICH guidelines for method precision (RSD <2%) and accuracy (recovery 98–102%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.